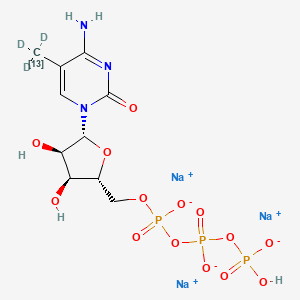
PtdIns-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The phosphatidylinositols (PtdIns) represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4)-P2 (1,2-dioctanoyl) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound contains the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. The natural compound is the product of phosphorylation-dephosphorylation involving PtdIn 3-kinase and 5-phosphatases. The 3D-phosphorylated PtdIns are resistant to hydrolysis by phospholipase C.
科学的研究の応用
Role in Cellular Processes
PtdIns-(3,4)-P2 plays a crucial role in various cellular processes. One of its significant functions involves the regulation of the ADP Ribosylation Factor Guanine Nucleotide Exchange (ARF GNE), which is central to intracellular membrane trafficking. The binding of PtdIns-(3,4,5)P3 to the pleckstrin homology (PH) domain of GRP1, a protein with a segment functioning as an ARF exchange factor, demonstrates the importance of PtdIns-(3,4,5)P3 in these processes. This binding enhances the ARF exchange activity of GRP1, highlighting the integral role of PtdIns-(3,4,5)P3 in cellular signaling and membrane dynamics (Klarlund et al., 1998).
Impact on Stress Response in Plants
In plant physiology, PtdIns-(3,4)-P2 is involved in the response to environmental stresses. Research on Arabidopsis has shown that PtdIns(4,5)P(2) synthesis increases rapidly in response to stressors like sodium chloride, potassium chloride, and sorbitol. This phenomenon indicates that PtdIns-(3,4)-P2 plays a part in the plant's adaptive response to salinity and osmotic stress, highlighting its role in stress signaling pathways in plants (Dewald et al., 2001).
Synthesis and Structural Analysis
The asymmetric synthesis of PtdIns-(3,4)-P2 derivatives, including dioctanoyl chains, has been a subject of study. This research is crucial for understanding the structural aspects of PtdIns-(3,4)-P2 and its derivatives, which is fundamental for further exploration of its roles and applications in biological systems (Jian Chen et al., 1998).
Visualization and Distribution in Cells
The development of methods to observe the distribution of PtdIns-(3,4)P2 in cells has been pivotal in understanding its cellular roles. A study used an electron microscopic method to observe PtdIns-(3,4)P2 distribution, providing insights into its function in signal transduction, endocytosis, and cell migration. This method allows for high-resolution observation, aiding in the comprehension of the physiological functions of PtdIns-(3,4)P2 (Aktar et al., 2017).
Influence on Synaptic Vesicle Trafficking
PtdIns-(3,4)-P2 is also significant in the regulation of synaptic vesicle trafficking in the brain. A decrease in its levels leads to synaptic defects, impacting various aspects of the synaptic vesicle cycle, including exocytosis and endocytosis. This points to the critical role of PtdIns-(3,4)-P2 in neural function and synaptic transmission (Di Paolo et al., 2004).
Regulation of Membrane Trafficking
The availability of PtdIns-(3,4)-P2 regulates various steps in the endocytic cycle in non-neuronal cells. It plays a role in multiple trafficking and sorting events during endocytosis, highlighting its broad impact on cellular functions (Kim et al., 2006).
特性
製品名 |
PtdIns-(3,4)-P2 (1,2-dioctanoyl) (sodium salt) |
|---|---|
分子式 |
C25H46O19P3 · 3Na |
分子量 |
812.5 |
InChI |
InChI=1S/C25H49O19P3.3Na/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36;;;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);;;/q;3*+1/p-3/t17-,2 |
InChIキー |
WIFRKINRFJNHBB-CCPODLHSSA-K |
SMILES |
O[C@H]1[C@H](OP([O-])(O)=O)[C@@H](O[P+]([O-])(O)=O)[C@@H](O)[C@@H](OP(OC[C@H](OC(CCCCCCC)=O)COC(CCCCCCC)=O)([O-])=O)[C@@H]1O.[Na+].[Na+].[Na] |
同義語 |
DOPI-3,4-P2; Phosphatidylinositol-3,4-bisphosphate C-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




